molecular formula C22H27BrS3 B1306904 2-(5-bromothiophen-2-yl)-3-decyl-5-thiophen-2-ylthiophene CAS No. 477335-02-7

2-(5-bromothiophen-2-yl)-3-decyl-5-thiophen-2-ylthiophene

Cat. No.: B1306904
CAS No.: 477335-02-7
M. Wt: 467.6 g/mol
InChI Key: LHZNRGNRMWICSY-UHFFFAOYSA-N
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Description

5-Bromo-3’-decyl-2,2’:5’,2’‘-terthiophene is an organic compound with the molecular formula C22H27BrS3. It is a derivative of terthiophene, which consists of three thiophene rings connected in a linear arrangement. The compound is characterized by the presence of a bromine atom at the 5-position of the first thiophene ring and a decyl group at the 3’-position of the second thiophene ring.

Preparation Methods

The synthesis of 5-Bromo-3’-decyl-2,2’:5’,2’‘-terthiophene typically involves the bromination of 3’-decyl-2,2’:5’,2’'-terthiophene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The process may include additional purification steps such as recrystallization or column chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

5-Bromo-3’-decyl-2,2’:5’,2’'-terthiophene can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield extended π-conjugated systems, which are valuable in materials science .

Scientific Research Applications

5-Bromo-3’-decyl-2,2’:5’,2’'-terthiophene has several scientific research applications, including:

Mechanism of Action

The mechanism by which 5-Bromo-3’-decyl-2,2’:5’,2’'-terthiophene exerts its effects is primarily related to its electronic properties and ability to participate in π-π interactions. The compound’s extended π-conjugation allows it to interact with other π-conjugated systems, which is crucial for its applications in organic electronics and materials science .

In biological systems, the compound’s interactions with biomolecules may involve similar π-π interactions or other non-covalent interactions. detailed studies on its specific molecular targets and pathways are limited .

Properties

IUPAC Name

2-(5-bromothiophen-2-yl)-3-decyl-5-thiophen-2-ylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27BrS3/c1-2-3-4-5-6-7-8-9-11-17-16-20(18-12-10-15-24-18)26-22(17)19-13-14-21(23)25-19/h10,12-16H,2-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZNRGNRMWICSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1=C(SC(=C1)C2=CC=CS2)C3=CC=C(S3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27BrS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395154
Record name 5-bromo-3'-decyl-2,2':5',2''-terthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477335-02-7
Record name 5-bromo-3'-decyl-2,2':5',2''-terthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-bromothiophen-2-yl)-3-decyl-5-thiophen-2-ylthiophene
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2-(5-bromothiophen-2-yl)-3-decyl-5-thiophen-2-ylthiophene
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2-(5-bromothiophen-2-yl)-3-decyl-5-thiophen-2-ylthiophene
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2-(5-bromothiophen-2-yl)-3-decyl-5-thiophen-2-ylthiophene
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2-(5-bromothiophen-2-yl)-3-decyl-5-thiophen-2-ylthiophene
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2-(5-bromothiophen-2-yl)-3-decyl-5-thiophen-2-ylthiophene

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